molecular formula C23H18BrClN4OS B11961336 N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11961336
M. Wt: 513.8 g/mol
InChI Key: YYDGRBOLDYTSKT-LGJNPRDNSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C24H20BrClN4O2S This compound is notable for its unique structure, which includes a benzimidazole moiety, a bromophenyl group, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative by reacting o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with 2-chloroacetyl chloride to form the thioether linkage.

    Hydrazide Formation: The thioether compound is further reacted with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is reacted with 3-bromobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18BrClN4OS

Molecular Weight

513.8 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18BrClN4OS/c24-18-5-3-4-17(12-18)13-26-28-22(30)15-31-23-27-20-6-1-2-7-21(20)29(23)14-16-8-10-19(25)11-9-16/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

YYDGRBOLDYTSKT-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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